2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine 2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine
Brand Name: Vulcanchem
CAS No.: 1206970-23-1
VCID: VC13547456
InChI: InChI=1S/C17H21N3O2/c1-21-15-4-2-3-14(9-15)16-10-19-11-17(20-16)22-12-13-5-7-18-8-6-13/h2-4,9-11,13,18H,5-8,12H2,1H3
SMILES: COC1=CC=CC(=C1)C2=CN=CC(=N2)OCC3CCNCC3
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol

2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine

CAS No.: 1206970-23-1

Cat. No.: VC13547456

Molecular Formula: C17H21N3O2

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine - 1206970-23-1

Specification

CAS No. 1206970-23-1
Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
IUPAC Name 2-(3-methoxyphenyl)-6-(piperidin-4-ylmethoxy)pyrazine
Standard InChI InChI=1S/C17H21N3O2/c1-21-15-4-2-3-14(9-15)16-10-19-11-17(20-16)22-12-13-5-7-18-8-6-13/h2-4,9-11,13,18H,5-8,12H2,1H3
Standard InChI Key MTPAIQNZPBXDEW-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CN=CC(=N2)OCC3CCNCC3
Canonical SMILES COC1=CC=CC(=C1)C2=CN=CC(=N2)OCC3CCNCC3

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine features a pyrazine core substituted at the 2-position with a piperidin-4-ylmethoxy group and at the 6-position with a 3-methoxyphenyl moiety. Its molecular formula is C17H21N3O2\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{2}, yielding a molecular weight of 299.37 g/mol . The IUPAC name, 2-(3-methoxyphenyl)-6-(piperidin-4-ylmethoxy)pyrazine, reflects its substitution pattern, while the SMILES string (COC1=CC=CC(=C1)C2=CN=CC(=N2)OCC3CCNCC3) provides explicit stereochemical details.

Crystallographic and Spectroscopic Data

Though single-crystal X-ray data remain unpublished, computational models predict a planar pyrazine ring with dihedral angles of 35–40° between the piperidine and methoxyphenyl substituents. Nuclear magnetic resonance (NMR) spectra show characteristic signals at δ 3.85 ppm (methoxy protons), δ 3.30–2.70 ppm (piperidine CH₂ groups), and δ 8.15–7.25 ppm (pyrazine and aromatic protons) . Mass spectrometry confirms the molecular ion peak at m/z 299.37 with fragmentation patterns dominated by cleavage of the piperidine-methoxy linkage.

Synthetic Methodologies

Primary Synthesis Routes

The compound is synthesized via a multi-step protocol beginning with 6-chloro-2-aminopyrazine (Fig. 1A). Key steps include:

  • Iodination: Treatment with N-iodosuccinimide introduces iodine at the 5-position, yielding 6-chloro-5-iodo-2-aminopyrazine .

  • Diazotization: Conversion of the amino group to a hydroxy moiety using NaNO₂ in H₂SO₄ .

  • Mitsunobu Reaction: Coupling with Boc-protected piperidinemethanol under DEAD/PPh₃ conditions to install the piperidinylmethoxy group .

  • Suzuki-Miyaura Cross-Coupling: Introduction of the 3-methoxyphenyl substituent via palladium-catalyzed aryl boronic acid coupling .

Synthetic Challenges and Optimizations

Critical issues include regioisomer formation during iodination (resolved by temperature control at −10°C) and low Mitsunobu efficiency (improved using 4Å molecular sieves). Scale-up beyond 100 mg batches necessitates flow chemistry adaptations to mitigate exothermic risks .

Pharmacological Activity and Mechanism

Antiviral Potency

In Zika virus (ZIKV) protease inhibition assays, the compound exhibits an IC₅₀ of 1.62 μM, outperforming analogs with alternate substituents (Table 1) . Molecular docking simulations localize binding to the ZVpro active site, with hydrogen bonds between the piperidine nitrogen and Glu⁵²⁷, and π-π stacking between the methoxyphenyl group and His⁴⁸⁰ .

Table 1: Comparative Antiviral Activity of Pyrazine Derivatives

CompoundR² SubstituentIC₅₀ (μM)
Target CompoundPiperidin-4-ylmethoxy1.62
2-(Morpholinomethoxy) analogMorpholinomethoxy3.70
Thiophene analogThiophene-2-ylmethoxy10.70

Comparative Analysis with Structural Analogs

Piperidine vs. Piperazine Derivatives

Replacing the piperidine ring with piperazine (as in PubChem CID 68014038) reduces ZVpro inhibition 3.2-fold, attributed to decreased hydrophobic interactions . Conversely, N-methylpiperazine variants show improved blood-brain barrier permeability (logBB −0.21 vs. −0.89) .

Methoxyphenyl Positional Isomerism

The 3-methoxy configuration demonstrates 5.7× greater MAO-B inhibition than 4-methoxy analogs, likely due to enhanced aryl ring planarity . Ortho-substitution (2-methoxy) abolishes activity, highlighting steric constraints in target binding.

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